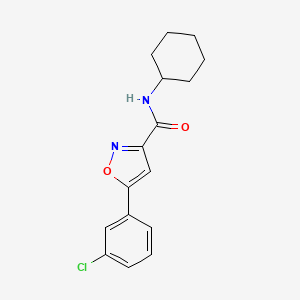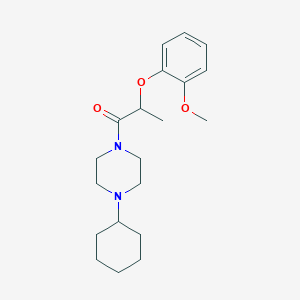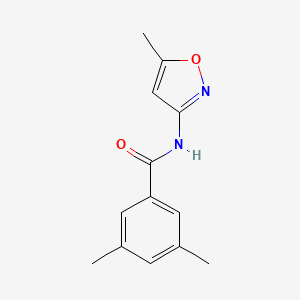
Propyl (4-carbamoylphenyl)carbamate
Übersicht
Beschreibung
Propyl (4-carbamoylphenyl)carbamate is an organic compound with the molecular formula C11H14N2O3. It belongs to the class of carbamates, which are esters of carbamic acid. This compound is characterized by the presence of a propyl group attached to a phenyl ring, which is further substituted with a carbamoyl group and a carbamate group. Carbamates are known for their stability and versatility in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Propyl (4-carbamoylphenyl)carbamate can be synthesized through several methods. One common approach involves the reaction of 4-aminobenzamide with propyl chloroformate in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or column chromatography .
Another method involves the use of carbonylimidazolide in water with a nucleophile, providing an efficient and general method for the preparation of carbamates without the need for an inert atmosphere . This method is advantageous as it allows for the precipitation of products from the reaction mixture, which can be obtained in high purity by filtration.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, yield, and environmental considerations. Industrial production often employs automated systems for precise control of reaction conditions, ensuring consistent quality and high yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Propyl (4-carbamoylphenyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the carbamate group into amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can react with the carbamate group under mild conditions, often in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized carbamate derivatives, while reduction can produce amines. Substitution reactions can lead to a variety of carbamate derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Propyl (4-carbamoylphenyl)carbamate has several scientific research applications:
Wirkmechanismus
The mechanism of action of propyl (4-carbamoylphenyl)carbamate involves its interaction with specific molecular targets. The carbamate functionality imposes a degree of conformational restriction due to the delocalization of non-bonded electrons on nitrogen into the carboxyl moiety . This allows the compound to participate in hydrogen bonding through the carboxyl group and the backbone NH, modulating its biological properties and interactions with target enzymes or receptors .
Vergleich Mit ähnlichen Verbindungen
Propyl (4-carbamoylphenyl)carbamate can be compared with other similar compounds, such as:
Felbamate: A dicarbamate compound known for its anticonvulsant activity.
Meprobamate: An anxiolytic dicarbamate compound with muscle paralyzing action.
Carbaryl: A widely used insecticide with a similar carbamate structure.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties. Unlike felbamate and meprobamate, which are primarily used for their neurological effects, this compound is more versatile in its applications, ranging from organic synthesis to agricultural uses.
Eigenschaften
IUPAC Name |
propyl N-(4-carbamoylphenyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c1-2-7-16-11(15)13-9-5-3-8(4-6-9)10(12)14/h3-6H,2,7H2,1H3,(H2,12,14)(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAJFVFKXGAEAOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)NC1=CC=C(C=C1)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{2-[(2-methylbenzyl)thio]ethyl}-3-(phenylthio)propanamide](/img/structure/B4670872.png)
![{4-[2-(3,5-dimethoxyphenyl)-4-phenyl-1H-imidazol-5-yl]phenyl}(4-fluorophenyl)methanone](/img/structure/B4670880.png)



![N-{1-Ethyl-2-[(morpholin-4-YL)methyl]-1H-1,3-benzodiazol-5-YL}propanamide](/img/structure/B4670900.png)
![2-[4-[(E)-2-cyano-2-(3-nitrophenyl)ethenyl]-2-iodo-6-methoxyphenoxy]-N-phenylacetamide](/img/structure/B4670901.png)


![2-[(3-benzyl-4-oxo-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-2-yl)thio]-N-(2-chlorophenyl)acetamide](/img/structure/B4670915.png)
![4-{[4-chloro-3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid](/img/structure/B4670925.png)


